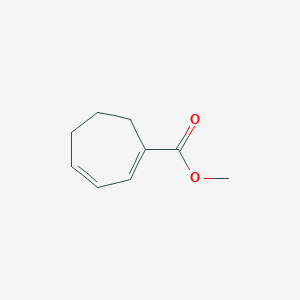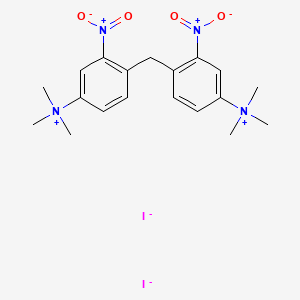
4,4'-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two anilinium groups, each substituted with three methyl groups and a nitro group, connected by a methylene bridge. The compound is often used in various scientific research applications due to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide typically involves the reaction of 4,4’-Methylenebis(N,N-dimethylaniline) with methyl iodide and nitric acid. The process can be summarized as follows:
Starting Material: 4,4’-Methylenebis(N,N-dimethylaniline)
Methylation: The starting material is treated with methyl iodide to introduce the trimethyl groups.
Nitration: The methylated product is then nitrated using nitric acid to introduce the nitro groups.
Iodination: Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted anilinium compounds.
科学研究应用
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the anilinium groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylenebis(N,N-dimethylaniline) diiodide
- 4,4’-Methylenebis(N,N-dimethylaniline) nitrate
Uniqueness
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is unique due to the presence of both trimethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research.
属性
CAS 编号 |
64379-90-4 |
|---|---|
分子式 |
C19H26I2N4O4 |
分子量 |
628.2 g/mol |
IUPAC 名称 |
trimethyl-[3-nitro-4-[[2-nitro-4-(trimethylazaniumyl)phenyl]methyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C19H26N4O4.2HI/c1-22(2,3)16-9-7-14(18(12-16)20(24)25)11-15-8-10-17(23(4,5)6)13-19(15)21(26)27;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
RIVXPNQIPORJKO-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)[N+](C)(C)C)[N+](=O)[O-])[N+](=O)[O-].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



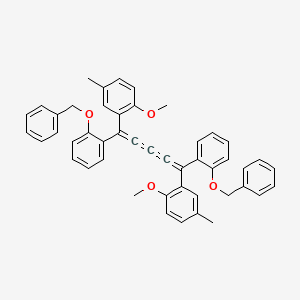
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)

![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
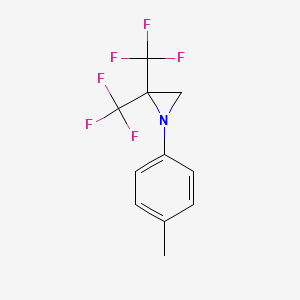

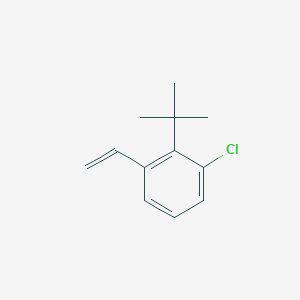
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)

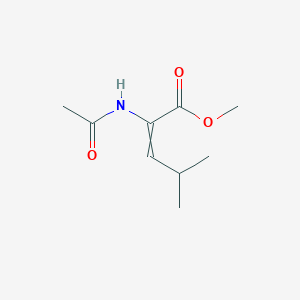
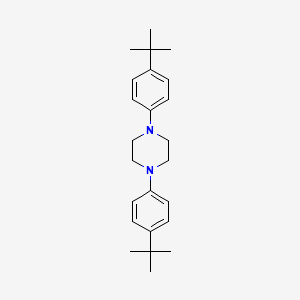
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
